molecular formula C23H23NO7 B12187951 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B12187951
M. Wt: 425.4 g/mol
InChI Key: ZUOWPDMTAMQQEE-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound that combines several functional groups, including a methoxyphenyl group, a chromenone core, and a tert-butoxycarbonyl-protected glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a Pechmann condensation reaction. The methoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the tert-butoxycarbonyl-protected glycine is attached using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific targets, while the tert-butoxycarbonyl-protected glycine can be cleaved to release the active amine, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl glycine: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate: Similar structure but with an alanine moiety instead of glycine.

Uniqueness

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is unique due to its combination of functional groups, which confer specific reactivity and stability. The tert-butoxycarbonyl protection provides a means to control the reactivity of the glycine moiety, making it useful in multistep synthesis and drug development .

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C23H23NO7/c1-23(2,3)31-22(27)24-13-21(26)29-16-9-10-17-18(12-20(25)30-19(17)11-16)14-5-7-15(28-4)8-6-14/h5-12H,13H2,1-4H3,(H,24,27)

InChI Key

ZUOWPDMTAMQQEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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